![molecular formula C18H15NO2S B250412 N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide, commonly known as BTCP, is a chemical compound that belongs to the class of thiophene derivatives. It is a potent and selective dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain by blocking its reuptake. BTCP has been extensively studied for its potential use as a therapeutic agent in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
BTCP works by blocking the reuptake of dopamine in the brain, which leads to increased levels of dopamine in the synaptic cleft. This increased dopamine activity can have a variety of effects on the brain, including increased motivation, attention, and mood.
Biochemical and physiological effects:
The biochemical and physiological effects of BTCP are largely related to its effects on dopamine activity in the brain. Increased dopamine activity can lead to increased motivation, attention, and mood, as well as increased activity in the reward pathways of the brain. However, excessive dopamine activity can also lead to negative effects, such as addiction and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BTCP in lab experiments is its high potency and selectivity for dopamine reuptake inhibition. This allows researchers to study the effects of dopamine activity on the brain in a more targeted and specific way. However, one limitation of using BTCP is its potential for abuse and addiction, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on BTCP. One area of interest is the use of BTCP in the treatment of ADHD, depression, and other neurological and psychiatric disorders. Another area of interest is the use of BTCP as a tool in neuroscience research, particularly in the study of dopamine function. Additionally, there is potential for the development of new compounds based on the structure of BTCP that may have even greater potency and selectivity for dopamine reuptake inhibition.
Méthodes De Synthèse
The synthesis of BTCP involves the reaction of 2-thiophenecarboxylic acid with benzyl bromide, followed by the reaction of the resulting benzyl thiophene carboxylate with 2-bromoanisole in the presence of a base. The final product is obtained by hydrogenation of the intermediate compound.
Applications De Recherche Scientifique
BTCP has been studied for its potential use in the treatment of various neurological and psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD), depression, and Parkinson's disease. It has also been investigated for its potential use as a tool in neuroscience research, particularly in the study of dopamine function.
Propriétés
Formule moléculaire |
C18H15NO2S |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
N-(2-phenylmethoxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H15NO2S/c20-18(17-11-6-12-22-17)19-15-9-4-5-10-16(15)21-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,19,20) |
Clé InChI |
KOCKAQUAFODCTH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CC=CS3 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


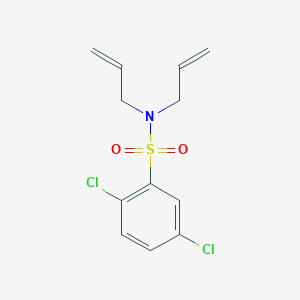
![N,N-Diallyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B250330.png)
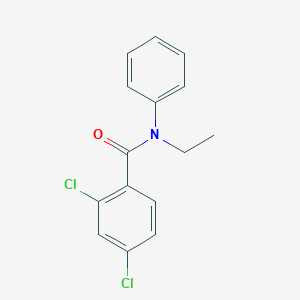
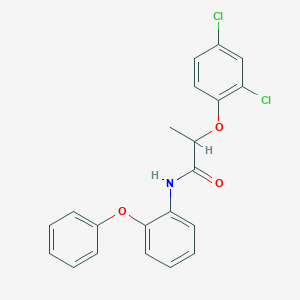


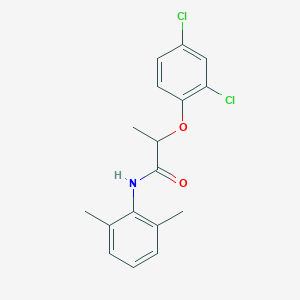

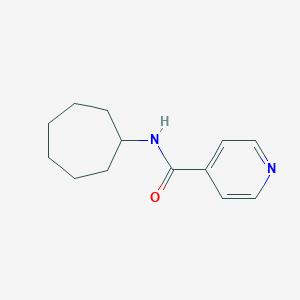
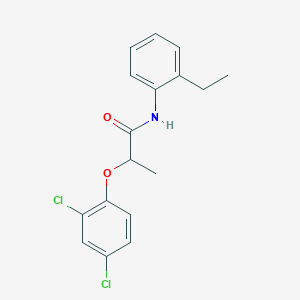
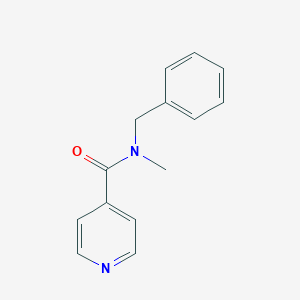
![4-{5-[(5-(4-chlorophenyl)-6-(isopropoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B250357.png)
![N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B250359.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B250360.png)
